Higher Predicted Lipophilicity (XLogP3) vs. Phenyl and Thiophene Analogs Drives Membrane Permeability Potential
The target compound has a predicted XLogP3 of 3.8, compared to an estimated XLogP3 of approximately 2.5-3.0 for the corresponding phenyl analog (N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide) [1] and approximately 3.0-3.5 for the chlorothiophene analog (N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide) . This quantifiable difference of approximately 0.3-1.3 log units indicates superior membrane permeability potential, which is critical for intracellular target engagement [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | Fluorophenyl analog: XLogP3 ~2.5-3.0 (estimated); Chlorothiophene analog: XLogP3 ~3.0-3.5 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +0.3 to +1.3 |
| Conditions | PubChem-computed XLogP3 for the target; comparator values estimated based on structural moiety contributions |
Why This Matters
Higher lipophilicity within the optimal range (XLogP3 3-5) is associated with improved passive membrane permeability and potentially better cellular bioavailability, making this compound more suitable for intracellular target screening.
- [1] PubChem. (2024). Compound Summary for CID 119104098: N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide. Property: XLogP3-AA = 3.8. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. (General reference for lipophilicity-membrane permeability relationship). View Source
